1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide
Description
Properties
IUPAC Name |
2-(4-phenylpyridin-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGDFTCVMHBIIC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide typically involves the alkylation of 4-phenylpyridine with 2-bromoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-oxoethyl)-4-phenylpyridin-1-ium bromide.
Reduction: Formation of 1-(2-hydroxyethyl)-4-phenyl-1,2-dihydropyridine.
Substitution: Formation of 1-(2-hydroxyethyl)-4-phenylpyridin-1-ium chloride or iodide.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for developing new disinfectants.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the hydroxyethyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological, electrochemical, and physical properties of pyridinium bromides are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations :
- Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl group enhances aqueous solubility and electrochemical performance (e.g., in flow batteries), while long alkyl chains (e.g., hexadecyl) promote surfactant behavior .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound may facilitate π-π stacking in materials science, whereas methyl or carboxyethyl groups favor biological interactions .
Electrochemical Performance in Zn/Br Flow Batteries
Studies on bromine-complexing agents (BCAs) highlight the role of substituents in electrochemical efficiency:
- 1-(2-Hydroxyethyl)-pyridinium bromide outperformed conventional BCAs (e.g., MEM-Br) by reducing polybromide phase separation and improving charge-discharge cycles .
- 1-Ethyl-3-methylimidazolium bromide showed moderate performance but lower bromine retention compared to hydroxyethyl-substituted analogs .
Table 1 : Electrochemical Performance of Selected BCAs
| Compound | Bromine Retention Efficiency | Cycle Stability |
|---|---|---|
| 1-(2-Hydroxyethyl)-pyridinium bromide | High | Excellent |
| MEM-Br (methylethylmorpholinium bromide) | Moderate | Good |
| 1-Ethyl-3-methylimidazolium bromide | Low | Fair |
Physical and Spectroscopic Properties
Comparative data from and related studies:
- Melting Points : Hydroxyethyl-substituted pyridinium bromides melt at ~150°C, while imidazolium salts with carboxyethyl groups melt at lower temperatures (~100°C) due to increased polarity .
- IR Spectroscopy : All compounds show O–H and C–N stretches, but phenyl-substituted derivatives exhibit additional C=C aromatic vibrations (~1560 cm⁻¹) .
Biological Activity
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide, a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring substituted with a phenyl group and a hydroxyethyl group, which contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes .
Anticholinergic Activity
A study demonstrated that this compound effectively inhibited AChE with an IC50 value indicating potency comparable to known AChE inhibitors. This suggests its potential use in therapeutic applications aimed at enhancing cognitive function in neurodegenerative diseases .
Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values against various pathogens were documented, highlighting its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis
When compared to other compounds with similar structures, this compound shows unique properties:
| Compound Name | AChE Inhibition | Antimicrobial Activity |
|---|---|---|
| This compound | High | Broad-spectrum |
| Rivastigmine | Very High | Limited |
| Quaternary ammonium derivatives | Moderate | Variable |
This table illustrates the potential advantages of using this compound over other compounds in specific therapeutic contexts.
Q & A
Q. What synthetic routes are commonly employed for 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide, and how do reaction conditions impact purity?
The compound is typically synthesized via quaternization reactions involving pyridine derivatives and brominated reagents. For instance, bromomethylpyridine intermediates (e.g., 4-(bromomethyl)pyridine hydrobromide) can react with hydroxyethyl groups under controlled conditions. Key factors include:
- Temperature : Elevated temperatures (50–80°C) accelerate quaternization but may promote side reactions like hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance ionic interaction and yield.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials, as noted in brominated pyridinium syntheses . Methodological guidance: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- FTIR : Identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹, hydroxyl O-H stretch at 3200–3600 cm⁻¹).
- NMR : ¹H NMR reveals pyridinium ring protons (δ 8.5–9.5 ppm) and hydroxyethyl chain protons (δ 3.5–4.5 ppm). ¹³C NMR confirms quaternary nitrogen environments .
- Raman spectroscopy : Differentiates crystalline vs. amorphous phases by analyzing lattice vibrations. Discrepancies in peak assignments (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparative analysis with structurally analogous compounds .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its photodynamic activity in biomedical applications?
The compound’s cationic pyridinium core facilitates cellular uptake, while the hydroxyethyl group enhances solubility and reduces aggregation. In a recent study, its derivative (THB) exhibited aggregation-induced emission (AIE), enabling efficient reactive oxygen species (ROS) generation under light irradiation. Structural modifications (e.g., substituting the phenyl group with electron-withdrawing groups) can tune ROS quantum yields by altering π-conjugation and charge-transfer dynamics .
Q. What crystallographic strategies are used to resolve its 3D structure, and how are refinement challenges addressed?
- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) is performed on single crystals grown via slow evaporation.
- Structure solution : SHELXD or SIR2014 is used for phase determination, followed by SHELXL for refinement.
- Challenges : Disordered hydroxyethyl groups are modeled using PART instructions in SHELXL, and anisotropic displacement parameters (ADPs) are refined to account for thermal motion . Validation tools like PLATON ensure geometric accuracy and flag outliers (e.g., bond-length mismatches >3σ) .
Q. How can researchers reconcile contradictions in reported biological activities across studies?
Discrepancies (e.g., variable antimicrobrial efficacy) may arise from:
- Sample purity : Impurities (e.g., unreacted bromide salts) can skew bioassay results. Validate purity via HPLC-UV/ELSD .
- Experimental design : Differences in cell lines, incubation times, or light sources (for photodynamic studies) must be standardized.
- Structure-activity relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .
Methodological Tables
Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R factor | <0.05 (high-resolution data) | |
| Data-to-parameter ratio | ≥10:1 (ensures refinement stability) |
Table 2. Spectroscopic Benchmarks for Quality Control
| Technique | Critical Peaks | Interpretation Tips |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (CH₂OH) | Check for splitting (coupling with adjacent CH₂) |
| FTIR | 1630–1650 cm⁻¹ (C=N⁺ stretch) | Compare with ionic liquid analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
